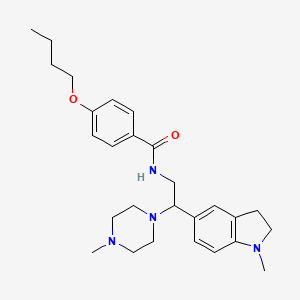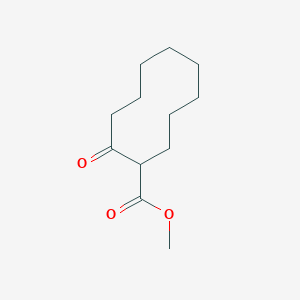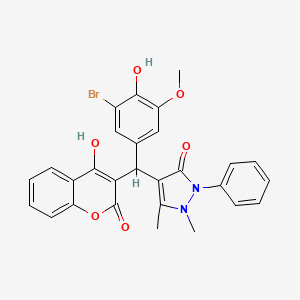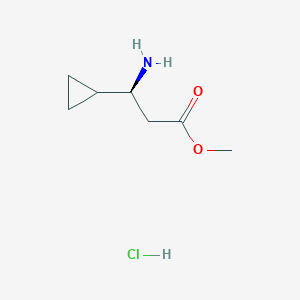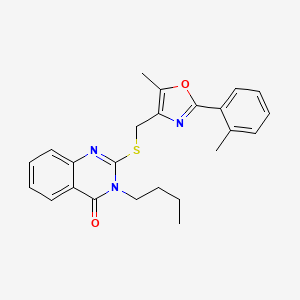
3-butyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the compound’s role or use in industry or research.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reagents, and conditions used in the synthesis, as well as the yield and purity of the final product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity with various reagents, and determining the products of these reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectroscopic properties, such as its UV/Vis, IR, NMR, or mass spectra.Scientific Research Applications
Synthesis and Potential Applications
The compound of interest, due to its complex structure, shares similarities with various quinazolinone derivatives, which have been extensively studied for their wide range of biological activities and applications in scientific research. Although specific studies directly addressing 3-butyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one were not found, insights can be drawn from related research on quinazolinone derivatives to understand potential applications.
Antihistaminic Agents : Quinazolinone derivatives, such as those from the study by Alagarsamy et al. (2008), have been synthesized and evaluated for their in vivo H(1)-antihistaminic activity. The study found significant protection against histamine-induced bronchospasm in animal models, highlighting their potential as antihistaminic agents with minimal sedative effects Alagarsamy, Shankar, & Murugesan, 2008.
Corrosion Inhibition : Research by Errahmany et al. (2020) demonstrated the application of quinazolinone derivatives as corrosion inhibitors for mild steel in acidic media. These compounds showed high inhibition efficiencies, suggesting their potential in protecting metals from corrosion Errahmany et al., 2020.
Antimicrobial and Antitubercular Activities : A study by Alagarsamy et al. (2012) explored the synthesis of novel thiosemicarbazides derived from quinazolinone and their in vitro antitubercular and antimicrobial activities. These compounds showed promising activity against Mycobacterium tuberculosis and other bacteria, indicating their potential in antimicrobial therapy Alagarsamy et al., 2012.
Anticancer Activity : The synthesis of quinazolinone derivatives with potential anticancer activity has been a focus of research, as demonstrated by Abuelizz et al. (2017). These compounds exhibited significant cytotoxicity against cancer cell lines, suggesting their utility in developing new anticancer therapies Abuelizz et al., 2017.
Diuretic Agents : Exploration of quinazolinone derivatives as diuretic agents has also been reported, indicating the versatility of these compounds in therapeutic applications beyond their anticancer and antimicrobial potential Maarouf, El‐Bendary, & Goda, 2004.
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It could also include recommendations for safe handling and disposal of the compound.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, or further studies to better understand its properties or mechanism of action.
properties
IUPAC Name |
3-butyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-4-5-14-27-23(28)19-12-8-9-13-20(19)26-24(27)30-15-21-17(3)29-22(25-21)18-11-7-6-10-16(18)2/h6-13H,4-5,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBKSGVTSOLFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

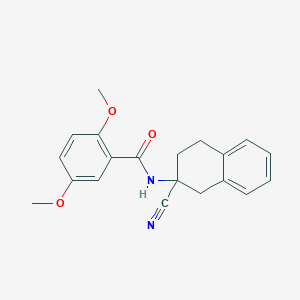
![Methyl 4-({[4-(4-fluorophenyl)piperazinyl]thioxomethyl}amino)benzoate](/img/structure/B2890218.png)
![5-[2-chloroethyl(methyl)sulfamoyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide](/img/structure/B2890219.png)
![1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime](/img/structure/B2890221.png)
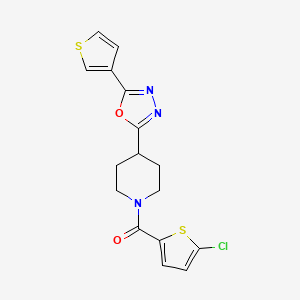
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-phenylacetate](/img/structure/B2890225.png)
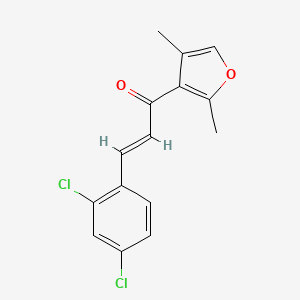
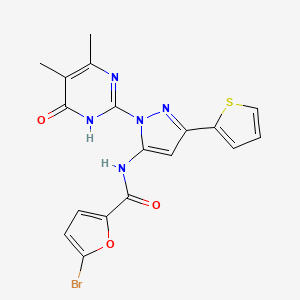
![2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2890228.png)
![N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2890231.png)
